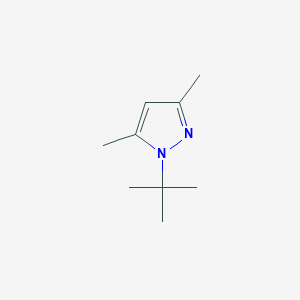

1-(tert-butyl)-3,5-dimethyl-1H-pyrazole

Descripción general

Descripción

1-(tert-butyl)-3,5-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(tert-butyl)-3,5-dimethyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For instance, the reaction between acetylacetone and tert-butylhydrazine hydrochloride in the presence of a base like ammonium acetate can yield the desired pyrazole .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar cyclocondensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: 1-(tert-butyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Bromine, hydrogen peroxide.

Reduction: Hydrazine, sodium borohydride.

Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

Oxidation: Pyrazole oxides.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazoles depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anti-inflammatory Properties

Research has identified 1-(tert-butyl)-3,5-dimethyl-1H-pyrazole as a potential inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a crucial role in modulating inflammation. In a study, derivatives of this compound exhibited low nanomolar inhibitory activity (IC50 values ranging from 0.042 μM to 0.78 μM), indicating its potential for developing anti-inflammatory drugs .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of pyrazole derivatives have shown that modifications at the 3 and 5 positions significantly influence biological activity. For instance, the introduction of different substituents can enhance or diminish the compound's efficacy against specific targets, demonstrating its versatility in drug design .

Pesticidal Activity

The compound has also been explored for its pesticidal properties. Certain derivatives have shown effectiveness as fungicides and herbicides, contributing to integrated pest management strategies. Research indicates that modifications to the pyrazole ring can enhance bioactivity against specific pests and pathogens, making it a valuable candidate for agricultural applications .

Case Studies

-

NAAA Inhibition Study

A comprehensive investigation into the inhibitory effects of various pyrazole derivatives on NAAA revealed that certain structural modifications significantly increased potency. For example, a derivative with an n-propyl chain at position 5 exhibited a threefold increase in activity compared to simpler analogs . -

Polymer Synthesis Using RAFT Agents

The use of this compound in RAFT polymerization led to the development of polymers with enhanced thermal stability and mechanical properties. This study demonstrated the compound's utility in creating materials suitable for high-performance applications . -

Fungicidal Efficacy Assessment

In agricultural trials, specific formulations containing pyrazole derivatives were tested against common fungal pathogens. Results indicated significant reductions in disease incidence, showcasing the potential for these compounds as effective agricultural chemicals .

Mecanismo De Acción

The mechanism of action of 1-(tert-butyl)-3,5-dimethyl-1H-pyrazole involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or exhibit biological activities . The exact pathways and molecular targets depend on the specific application and the nature of the interactions involved .

Comparación Con Compuestos Similares

3,5-Di-tert-butyl-1H-pyrazole: Similar in structure but with two tert-butyl groups, leading to different reactivity and applications.

3-Amino-5-tert-butyl-1H-pyrazole: Contains an amino group, making it more reactive in certain chemical reactions.

5-Amino-3-tert-butyl-1H-pyrazole: Another amino-substituted pyrazole with distinct properties and uses.

Uniqueness: 1-(tert-butyl)-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts stability and distinct reactivity compared to other pyrazoles. Its tert-butyl and methyl groups provide steric hindrance, influencing its chemical behavior and making it a valuable compound for various applications .

Actividad Biológica

1-(tert-butyl)-3,5-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family, recognized for its unique structure and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by a five-membered ring containing two nitrogen atoms, contributing to its stability and reactivity. Its molecular formula is with a molecular weight of 168.24 g/mol. The compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of protein glycation, which is critical in preventing complications associated with diabetes.

- Microtubule Destabilization : Similar pyrazole derivatives have demonstrated the ability to inhibit microtubule assembly, suggesting that this compound may also exhibit this property .

- Cell Signaling Modulation : The compound influences cell signaling pathways and gene expression by interacting with transcription factors and other regulatory proteins .

Anticancer Properties

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer activity. For example:

- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

- Apoptosis Induction : The compound has been reported to enhance caspase-3 activity in cancer cells, indicating its potential to induce apoptosis at certain concentrations .

| Cancer Type | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 10.0 | Induces apoptosis |

| Liver Cancer | HepG2 | Not specified | Inhibits proliferation |

Anti-inflammatory Activity

This compound has shown promise as an anti-inflammatory agent:

- COX Inhibition : It selectively inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. Certain derivatives have demonstrated significant anti-inflammatory effects in animal models .

| Compound | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|

| This compound | 70% | High |

| Reference Drug (Celecoxib) | 22% | Moderate |

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens:

- Bacterial Inhibition : Preliminary studies suggest that it can inhibit the growth of certain bacteria, making it a candidate for further exploration in antimicrobial therapies.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating various pyrazole derivatives for their biological activities:

- Synthesis and Evaluation : A study synthesized multiple pyrazole derivatives and assessed their anticancer activities. The most potent compounds showed significant inhibition of cell proliferation in vitro and induced apoptosis in breast cancer cells .

- In Vivo Studies : Animal model studies indicated that lower doses of this compound resulted in reduced inflammation and enhanced antibacterial effects without significant toxicity .

Propiedades

IUPAC Name |

1-tert-butyl-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-7-6-8(2)11(10-7)9(3,4)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVKQPSDGDWDEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380296 | |

| Record name | 1-tert-butyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647824-46-2 | |

| Record name | 1-tert-butyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.